molecular formula C9H12N2O B13493246 Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol

Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol

Cat. No.: B13493246
M. Wt: 164.20 g/mol
InChI Key: OORFUVUPFQQLTK-UHFFFAOYSA-N
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Description

Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol is a chiral compound featuring a cyclobutane ring substituted with an amino group and a pyridinyl group

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-amino-1-pyridin-2-ylcyclobutan-1-ol

InChI

InChI=1S/C9H12N2O/c10-7-5-9(12,6-7)8-3-1-2-4-11-8/h1-4,7,12H,5-6,10H2

InChI Key

OORFUVUPFQQLTK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=N2)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridinyl-substituted cyclobutanone with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a suitable solvent like ethanol or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1s,3s)-3-methyl-1-(pyridin-2-yl)cyclobutan-1-ol
  • (1s,3s)-3-(Methylamino)cyclobutan-1-ol

Uniqueness

Rac-(1s,3s)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Biological Activity

Rac-(1S,3S)-3-amino-1-(pyridin-2-yl)cyclobutan-1-ol is a chiral compound notable for its unique structural features, including a cyclobutane ring with an amino group and a pyridine substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets in biological systems.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C10H12N2O
  • CAS Number : 2703774-27-8
  • Key Functional Groups :
    • Amino group (-NH2) capable of forming hydrogen bonds.
    • Pyridine ring facilitating π-π interactions.

These features enable the compound to engage in diverse interactions with biological macromolecules, influencing its pharmacological properties.

This compound interacts with specific enzymes and receptors, modulating their activity through:

  • Hydrogen Bond Formation : The amino group can form hydrogen bonds with active sites on enzymes or receptors, potentially altering their conformation and activity.
  • π-π Interactions : The pyridine moiety enhances binding affinity to aromatic residues in proteins, which may be critical for receptor-ligand interactions.

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructureUnique Features
(1S,3S)-3-methyl-1-(pyridin-2-yl)cyclobutan-1-olStructureContains a methyl group instead of an amino group
(1S,3S)-3-(Methylamino)cyclobutan-1-olStructureFeatures a methylamino group affecting reactivity

The distinct substitution pattern of this compound imparts unique chemical reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, treatment with this compound resulted in significant reductions in cell viability in human breast cancer cell lines .
  • Mechanistic Insights : Mechanistic studies revealed that the compound induces apoptosis through activation of caspases and disruption of mitochondrial membrane potential. This pathway is crucial for understanding its potential as an anticancer agent .

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